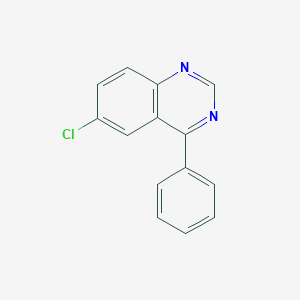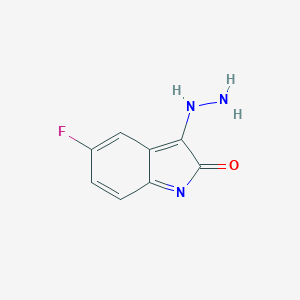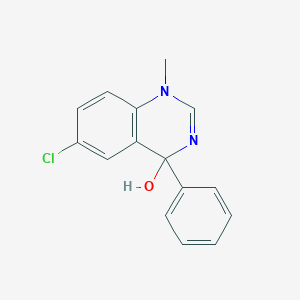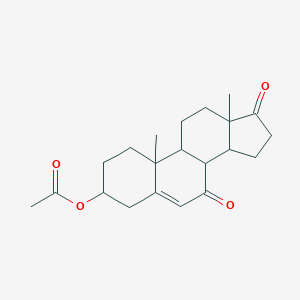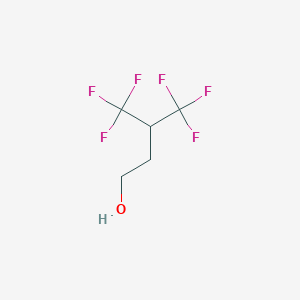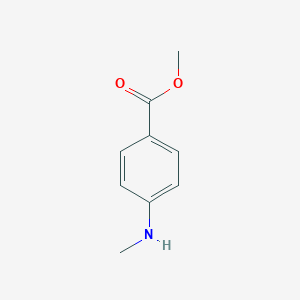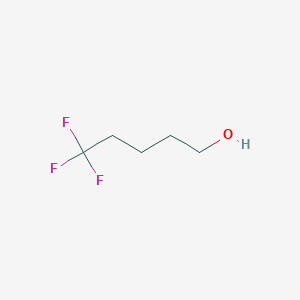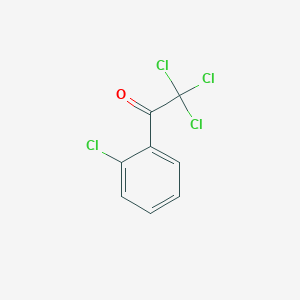
Acetophenone, tetrachloro derivative
描述
Acetophenone, tetrachloro derivative, is a chemical compound derived from acetophenone, where four chlorine atoms are substituted in the molecular structure. Acetophenone itself is a simple aromatic ketone with the formula C₆H₅COCH₃. The tetrachloro derivative introduces significant changes in the chemical properties and reactivity of the compound, making it a subject of interest in various fields of research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, tetrachloro derivative, typically involves the chlorination of acetophenone. One common method is the reaction of acetophenone with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled conditions. The reaction can be represented as follows:
C6H5COCH3+4Cl2→C6H5COCCl3+4HCl
The reaction is carried out at a temperature range of 50-70°C to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction mixture is then purified through distillation or recrystallization to obtain the desired tetrachloro derivative.
Industrial Production Methods
In industrial settings, the production of this compound, follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor with efficient mixing and temperature control. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to rigorous quality control measures before being utilized in various applications.
化学反应分析
Types of Reactions
Acetophenone, tetrachloro derivative, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachloro benzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the tetrachloro derivative can yield acetophenone or partially chlorinated derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atoms in the tetrachloro derivative can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol or potassium hydroxide (KOH) in ethanol.
Major Products Formed
Oxidation: Tetrachloro benzoic acid.
Reduction: Acetophenone or partially chlorinated derivatives.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
科学研究应用
Acetophenone, tetrachloro derivative, finds applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of acetophenone, tetrachloro derivative, involves its interaction with cellular components and enzymes. The compound can alter the permeability of cell membranes, leading to disruption of cellular processes. In biological systems, it may inhibit specific enzymes or interfere with metabolic pathways, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound can induce oxidative stress and damage cellular structures.
相似化合物的比较
Similar Compounds
Acetophenone: The parent compound with a simpler structure and different reactivity.
Trichloroacetophenone: A derivative with three chlorine atoms, exhibiting different chemical and biological properties.
Pentachloroacetophenone: A derivative with five chlorine atoms, showing increased reactivity and potential toxicity.
Uniqueness
Acetophenone, tetrachloro derivative, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms enhances its reactivity and potential applications in various fields. Compared to other chlorinated derivatives, it offers a balance between reactivity and stability, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTJQHYMIFWMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222248 | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71964-98-2 | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071964982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


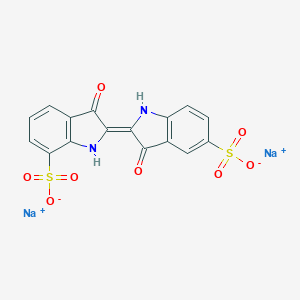
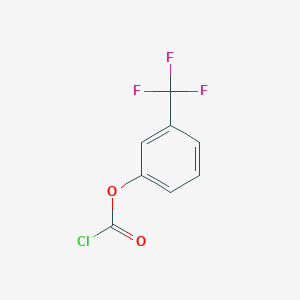
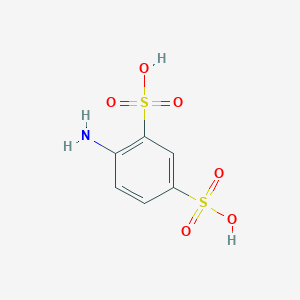

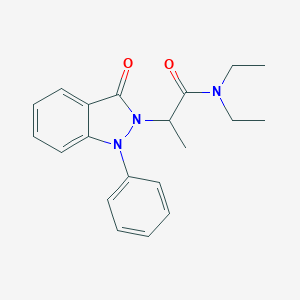
![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)
